molecular formula C12H10N2O2S B6130741 N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No. B6130741
M. Wt: 246.29 g/mol
InChI Key: PXDXCRHRUMIWQS-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide, also known as HBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBT is a member of the Schiff base family of compounds and is synthesized by the reaction of 2-thiophenecarbohydrazide with 2-hydroxybenzaldehyde.

Mechanism of Action

The exact mechanism of action of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which may be responsible for its anti-inflammatory and antitumor properties. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has also been shown to possess antidiabetic activity, possibly by increasing insulin sensitivity and reducing glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is its high yield and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, one limitation of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide. One area of interest is the development of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide analogs with improved pharmacological properties. Another area of interest is the study of the mechanism of action of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide and its potential use as a therapeutic agent for various diseases. Additionally, the use of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide as a chelating agent for heavy metal ions is an area of active research.

Synthesis Methods

The synthesis of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to form N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide. The yield of N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide is typically high, and the compound can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties. N'-(2-hydroxybenzylidene)-2-thiophenecarbohydrazide has also been studied for its potential use as a chelating agent for heavy metal ions.

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-10-5-2-1-4-9(10)8-13-14-12(16)11-6-3-7-17-11/h1-8,15H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDXCRHRUMIWQS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876698
Record name Salicylaldehyde 2-Thiophenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.